molecular formula C14H15F2N3OS B1243234 (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione

(R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione

Cat. No.: B1243234
M. Wt: 311.35 g/mol
InChI Key: CWWWTTYMUOYSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione is a synthetic organic compound It features a complex structure with multiple functional groups, including an aminoethyl group, a difluorochromenyl group, and an imidazole-2-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione likely involves multiple steps:

    Formation of the Chromenyl Group: The chromenyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic conditions.

    Introduction of Fluorine Atoms: The difluoro substitution can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Imidazole-2-thione: The imidazole-2-thione moiety can be synthesized by reacting an appropriate imidazole derivative with sulfur sources like Lawesson’s reagent or thiourea.

    Coupling Reactions: The final step involves coupling the aminoethyl group with the difluorochromenyl-imidazole-2-thione intermediate using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides or imines.

    Reduction: Reduction reactions could target the imidazole-2-thione moiety, potentially converting it to an imidazole-2-thiol.

    Substitution: The difluorochromenyl group may undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted chromenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological pathways involving its molecular targets.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The difluorochromenyl group could be involved in binding interactions, while the imidazole-2-thione moiety might participate in redox reactions or metal coordination.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)-3-(3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione: Lacks the difluoro substitution, potentially altering its reactivity and binding properties.

    4-(2-aminoethyl)-3-(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione: Chlorine substitution instead of fluorine, which may affect its chemical and biological properties.

Uniqueness

The presence of the difluoro substitution in (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C14H15F2N3OS

Molecular Weight

311.35 g/mol

IUPAC Name

4-(2-aminoethyl)-3-(6,8-difluoro-3,4-dihydro-2H-chromen-3-yl)-1H-imidazole-2-thione

InChI

InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)

InChI Key

CWWWTTYMUOYSQA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN

Synonyms

5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione
5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride
BIA 5-453
BIA-5-453
etamicastat

Origin of Product

United States

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